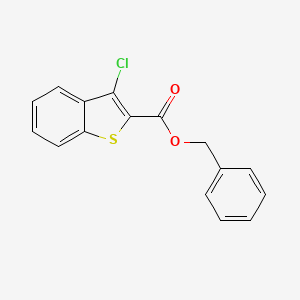
Benzyl 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-chloro-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxylate group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of benzothiophene derivatives with appropriate reagents. One common method involves the use of aryne intermediates, which react with alkynyl sulfides to form the benzothiophene skeleton . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, nucleophilic substitution, and esterification to introduce the benzyl and carboxylate groups .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzothiophenes .
Scientific Research Applications
Benzyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of benzyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
- Benzyl 3-chloro-1-benzothiophene-2-carboxylate
- Benzyl 3-bromo-1-benzothiophene-2-carboxylate
- Benzyl 3-fluoro-1-benzothiophene-2-carboxylate
Comparison: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity .
Properties
Molecular Formula |
C16H11ClO2S |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
benzyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H11ClO2S/c17-14-12-8-4-5-9-13(12)20-15(14)16(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
CDBGTRUDPLENPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















